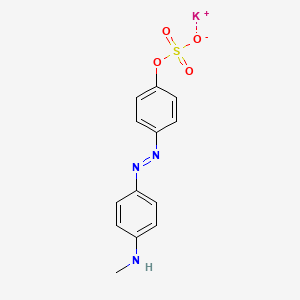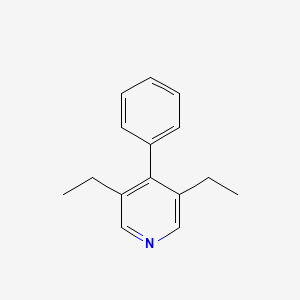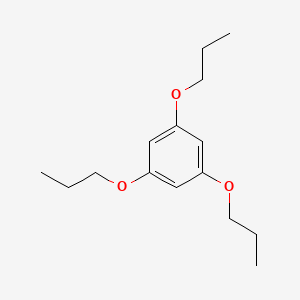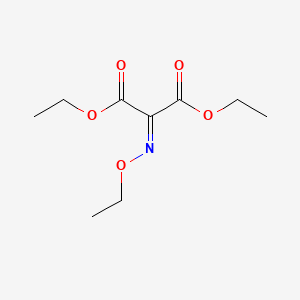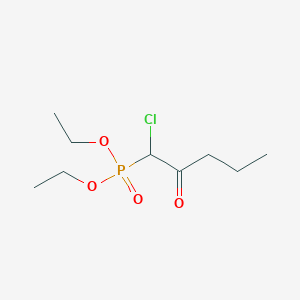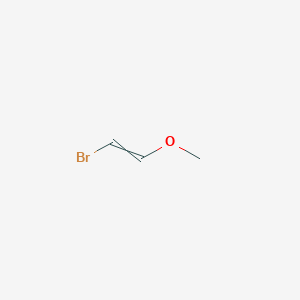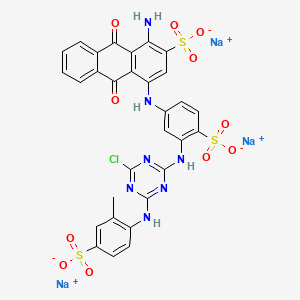
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridyl group, a piperidinium moiety, and a dimethylcarbamate ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) typically involves multiple steps. One common method includes the reaction of 3-hydroxy-2-pyridinecarboxaldehyde with N-methylpiperidine in the presence of a suitable catalyst. The resulting intermediate is then treated with dimethylcarbamoyl chloride to form the final ester compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The pyridyl group can bind to metal ions, while the piperidinium moiety may interact with biological receptors. The dimethylcarbamate ester group can undergo hydrolysis, releasing active intermediates that exert biological effects. These interactions can modulate various biochemical pathways, leading to the compound’s observed activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Hydroxy-2-pyridyl)salicylaldimine: Known for its use in fluorimetric determination of metals.
1-(3-Hydroxy-2-pyridyl)-3-(4-methyl-3-nitrophenyl)urea: Studied for its unique chemical properties.
Uniqueness
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) stands out due to its combination of functional groups, which confer unique reactivity and biological activity
Eigenschaften
CAS-Nummer |
67361-03-9 |
|---|---|
Molekularformel |
C15H24BrN3O2 |
Molekulargewicht |
358.27 g/mol |
IUPAC-Name |
[2-[(1-methylpiperidin-1-ium-1-yl)methyl]pyridin-3-yl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C15H24N3O2.BrH/c1-17(2)15(19)20-14-8-7-9-16-13(14)12-18(3)10-5-4-6-11-18;/h7-9H,4-6,10-12H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FITBWAFYWDPRLF-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)C[N+]2(CCCCC2)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)
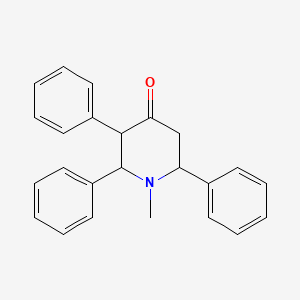
![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)
